Hymenolane

Description

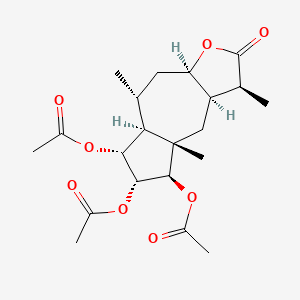

Structure

3D Structure

Properties

CAS No. |

62121-29-3 |

|---|---|

Molecular Formula |

C21H30O8 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[(1S,3aR,5R,5aS,6R,7R,8R,8aS,9aR)-7,8-diacetyloxy-1,5,8a-trimethyl-2-oxo-1,3a,4,5,5a,6,7,8,9,9a-decahydroazuleno[6,5-b]furan-6-yl] acetate |

InChI |

InChI=1S/C21H30O8/c1-9-7-15-14(10(2)20(25)29-15)8-21(6)16(9)17(26-11(3)22)18(27-12(4)23)19(21)28-13(5)24/h9-10,14-19H,7-8H2,1-6H3/t9-,10+,14-,15-,16-,17-,18-,19+,21+/m1/s1 |

InChI Key |

XUCKYCQJMPCOTH-TZCKWNCHSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)C)C)[C@@H](C(=O)O2)C |

Canonical SMILES |

CC1CC2C(CC3(C1C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)C)C(C(=O)O2)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Hymenolane

Botanical Sources of Hymenolane

This compound's presence has been documented in several plant genera, with a notable concentration in the Hymenoxys species. nih.govwikipedia.org

Hymenoxys Species as Primary Producers

The genus Hymenoxys, commonly known as rubberweed or bitterweed, is recognized as a primary source of this compound. nih.govwikipedia.org Hymenoxys odorata DC., also known as bitterweed, has been specifically identified as containing this compound. openrepository.comresearchgate.netdntb.gov.uarsc.orgdntb.gov.ua Research has determined the X-ray structures of sesquiterpene lactones isolated from Hymenoxys odorata, including this compound. openrepository.comresearchgate.netdntb.gov.uarsc.orgdntb.gov.ua

Other Genera within Asteraceae Implicated in this compound Production

While Hymenoxys species are prominent sources, other genera within the large Asteraceae family have also been implicated in the production of sesquiterpene lactones, the class of compounds to which this compound belongs. researchgate.netslideheaven.com The Asteraceae family, also known as the composite or sunflower family, is vast, containing over 32,000 known species in over 1,900 genera. wikipedia.orgwikipedia.org The distribution of sesquiterpene lactones, including pseudoguaianolides like this compound, across various genera and subtribes within Asteraceae is a subject of chemotaxonomic study. researchgate.netdntb.gov.uaslideheaven.com

Advanced Isolation and Purification Techniques for this compound from Biological Matrices

The isolation and purification of this compound from plant material involve several advanced techniques aimed at separating it from other plant constituents. ontosight.aiuni.luwikipedia.orgopenrepository.com

Chromatographic Separations in this compound Isolation

Chromatographic methods are essential for the isolation and purification of this compound. Techniques such as column chromatography on silica (B1680970) gel have been employed in the isolation of sesquiterpenes, including those found in Hymenoxys species. researchgate.netresearchgate.net High-pressure liquid chromatography (HPLC) is another advanced technique utilized for the separation and tentative identification of compounds, including sesquiterpene lactones, from plant extracts. researchgate.netresearchgate.net Thin-layer chromatography (TLC) is also a widely used method for the isolation of natural products. researchgate.net

Research findings indicate that various chromatographic approaches, using different stationary phases like silica gel and solvent mixtures, are crucial for obtaining purified this compound from complex biological matrices. researchgate.netresearchgate.net

Extraction Protocols for this compound from Plant Material

The initial step in obtaining this compound from botanical sources is typically extraction of the plant material. uni.luwikipedia.org Various extraction methods are employed for medicinal plants to separate active compounds from inert material using appropriate solvents. researchgate.netnih.gov Commonly used solvents include polar solvents like alcohols and intermediate polar solvents such as dichloromethane. nih.gov

Specific extraction protocols for sesquiterpene lactones from Hymenoxys species have been reported, often involving the use of organic solvents to extract the desired compounds from dried plant material. rsc.orgdatapdf.com The choice of extraction method and solvent can influence the yield and purity of the isolated compounds. researchgate.netnih.gov

Table 1: Selected Botanical Sources of this compound

| Genus | Species | Common Name | Citation |

| Hymenoxys | Hymenoxys odorata | Bitterweed | openrepository.comresearchgate.netdntb.gov.uarsc.orgdntb.gov.ua |

Table 2: Common Chromatographic Techniques Used in Natural Product Isolation

| Technique | Description | Application in this compound Isolation (Implied/Direct) | Citation |

| Column Chromatography (Silica Gel) | Separation based on differential adsorption to a stationary phase (silica gel). | Used for separating sesquiterpenes. | researchgate.netresearchgate.net |

| High-Pressure Liquid Chromatography (HPLC) | High-resolution separation using a liquid mobile phase and a solid stationary phase. | Used for separating and identifying plant compounds. | researchgate.netresearchgate.net |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material on a plate. | Used for isolating natural products. | researchgate.net |

Table 3: General Extraction Solvent Properties Relevant to Natural Product Isolation

| Solvent Type | Examples | Polarity | Relevant Compound Classes (General) | Citation |

| Polar | Water, Alcohols | High | Wide range of polar compounds | nih.gov |

| Intermediate Polar | Acetone, Dichloromethane | Intermediate | Terpenoids, flavonoids, fats, oils | nih.gov |

| Nonpolar | n-hexane, Ether, Chloroform | Low | Alkaloids, terpenoids, fatty acids | nih.gov |

Structural Elucidation and Stereochemical Characterization of Hymenolane

Spectroscopic Methodologies in Hymenolane Structural Assignment

Spectroscopic analysis was fundamental in the initial determination of this compound's molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provided the foundational data required to map out the compound's atomic framework and elemental composition.

NMR spectroscopy was a critical tool for elucidating the detailed structure and stereochemistry of this compound. By analyzing the magnetic properties of its atomic nuclei, researchers could deduce the connectivity of the carbon skeleton and the relative orientation of its hydrogen atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to comprehensively map the structure of this compound.

¹H NMR (Proton NMR): This technique identifies the chemical environment of each hydrogen atom. The spectrum for this compound would show distinct signals for the protons of the three acetate (B1210297) groups, the methyl groups on the carbon skeleton, and the various methine (CH) and methylene (B1212753) (CH₂) groups within the fused ring system. The chemical shift (δ), splitting pattern (multiplicity), and integration (number of protons) of each signal are used to piece together the molecular fragments.

¹³C NMR (Carbon NMR): This method provides a signal for each unique carbon atom in the molecule, allowing for a direct count of the carbons. The ¹³C NMR spectrum of this compound confirms its 21-carbon framework. The chemical shifts indicate the type of carbon, such as those in methyl groups, ester carbonyls (C=O), and carbons within the fused rings.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) were used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton signal with the carbon atom to which it is directly attached. These techniques are indispensable for tracing the bonds throughout this compound's complex fused-ring structure.

Table 1: Representative ¹³C NMR Spectroscopic Data for this compound This table displays the chemical shifts (δ) for the 21 carbon atoms of this compound, as recorded in a deuterated solvent. The data corresponds to the carbons of the core skeleton and the attached acetate groups.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | 176.6 | Lactone Carbonyl |

| 2 | 170.3 | Acetate Carbonyl |

| 3 | 170.2 | Acetate Carbonyl |

| 4 | 169.6 | Acetate Carbonyl |

| 5 | 83.7 | CH-O |

| 6 | 77.2 | CH-O |

| 7 | 75.4 | CH-O |

| 8 | 73.0 | CH-O |

| 9 | 51.6 | CH |

| 10 | 48.8 | CH |

| 11 | 46.9 | Quaternary C |

| 12 | 43.1 | CH |

| 13 | 37.9 | CH |

| 14 | 30.1 | CH₂ |

| 15 | 26.5 | CH₂ |

| 16 | 21.1 | Acetate Methyl |

| 17 | 20.9 | Acetate Methyl |

| 18 | 20.8 | Acetate Methyl |

| 19 | 18.1 | Methyl |

| 20 | 15.7 | Methyl |

| 21 | 10.3 | Methyl |

The relative stereochemistry of this compound was determined using Nuclear Overhauser Effect (NOE) experiments. This technique identifies protons that are in close proximity in 3D space, even if they are not directly connected through bonds. By observing which protons show an NOE correlation, scientists could confirm the spatial arrangement of substituents on the fused ring system, such as the cis or trans relationship between hydrogen atoms and methyl groups at stereocenters. This was crucial for defining the molecule's precise three-dimensional shape.

Mass spectrometry was employed to determine the precise molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which allowed for the unambiguous determination of the molecular formula as C₂₁H₃₀O₈. The measured exact mass of 410.19406791 Da corresponds to this formula, confirming the types and numbers of atoms present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

X-ray Crystallography in Definitive this compound Structure Determination

While spectroscopic methods provided the necessary two-dimensional connectivity and relative stereochemistry, the absolute and definitive three-dimensional structure of this compound was established by single-crystal X-ray crystallography. This powerful technique involves passing X-rays through a well-ordered crystal of the compound. The way the X-rays are diffracted by the electrons in the molecule creates a unique pattern, which can be mathematically reconstructed into a precise 3D map of the atomic positions.

The X-ray analysis of this compound provided incontrovertible proof of its complex fused-ring structure and the absolute configuration of all its chiral centers. The study confirmed the compound crystallizes in the space group P2₁2₁2₁ with four molecules (Z=4) in a unit cell of dimensions a= 7.500 Å, b= 8.011 Å, and c= 24.549 Å.

Structural Features and Stereochemistry of this compound's Fused Ring System

The structure of this compound is characterized by a complex tricyclic core, a pseudoguaianolide (B12085752) skeleton, which consists of two five-membered rings fused onto a central seven-membered ring. The IUPAC name, [(1S,3aR,5R,5aS,6R,7R,8R,8aS,9aR)-7,8-diacetyloxy-1,5,8a-trimethyl-2-oxo-1,3a,4,5,5a,6,7,8,9,9a-decahydroazuleno[6,5-b]furan-6-yl] acetate, precisely describes this intricate structure.

Key structural and stereochemical features include:

A Fused Ring System: The core is an azuleno[6,5-b]furan ring system, indicating a furanone (a five-membered lactone ring) fused to an azulene (B44059) (a fused seven- and five-membered ring) system.

Multiple Stereocenters: The molecule possesses numerous chiral centers, leading to a specific and rigid three-dimensional conformation.

Three Acetate Groups: The stereochemistry of three acetyl groups attached to the carbocyclic five-membered ring was definitively established through the combined spectroscopic and crystallographic data.

The fusion of the rings creates a sterically constrained and conformationally rigid molecule, a common feature of many biologically active natural products.

Biosynthesis and Biogenetic Hypotheses Pertaining to Hymenolane

Proposed Biogenetic Pathways of Sesquiterpene Lactones Leading to Hymenolane

The biogenesis of sesquiterpene lactones involves the cyclization of FPP, catalyzed by sesquiterpene synthases (STPSs) mdpi.com. This initial cyclization step leads to the formation of various sesquiterpene skeletons, which are then further modified through a series of enzymatic transformations, including oxidations, hydroxylations, and the formation of the characteristic lactone ring mdpi.com. Sesquiterpene lactones are classified into several main types based on their carbon skeletons, including germacranolides, guaianolides, pseudoguaianolides, and eudesmanolides wikipedia.org. This compound belongs to the pseudoguaianolide (B12085752) class researchgate.netslideheaven.com.

Proposed biogenetic pathways suggest that pseudoguaianolides like this compound can arise from a germacrolide precursor slideheaven.com. The biogenetic divergence from a common germacrolide precursor involves a series of "reaction steps" to arrive at different skeletal types slideheaven.com. Cyclization of a germacrolide precursor, such as a germacrolide-4,5-epoxide, can lead to the formation of guaianolides, which can then undergo further rearrangements, including double hydride shifts and methyl migration, to yield ambrosanolides, a type of pseudoguaianolide slideheaven.com.

Precursor Compounds in this compound Biosynthesis (e.g., Germacrolides)

Germacrolides are considered key precursors in the biosynthesis of various sesquiterpene lactone skeletons, including the pseudoguaianolides to which this compound belongs slideheaven.com. The biogenetic scheme for sesquiterpene lactones often depicts germacranolides as early intermediates derived from FPP cyclization slideheaven.com. Specific germacrolide precursors, such as germacrolide-4,5-epoxide, have been implicated in the formation of guaianolides and subsequently pseudoguaianolides slideheaven.com.

Enzymatic Transformations and Stereocontrol in this compound Biogenesis

Following the initial cyclization of FPP, a variety of enzymes are involved in tailoring the sesquiterpene skeleton and forming the lactone ring. These enzymatic transformations include oxidations and hydroxylations, often carried out by cytochrome P450 enzymes mdpi.com. Other enzymes such as alcohol dehydrogenases, reductases, and acyl transferases further modify the C15 structure mdpi.com. The diversity of STPSs and cytochrome P450s contributes significantly to the wide variety of sesquiterpene lactone structures observed in nature mdpi.com.

Stereocontrol is crucial in the biosynthesis of these complex molecules, leading to specific stereoisomers. While detailed enzymatic mechanisms and stereocontrol specifically for this compound biosynthesis are not extensively detailed in the provided snippets, the general biogenetic pathways for pseudoguaianolides from germacrolides imply a series of enzyme-catalyzed cyclization and rearrangement steps that would inherently involve stereochemical control slideheaven.com. The structures of this compound and related compounds, including their stereochemistries, have been elucidated using techniques such as NMR and X-ray analysis researchgate.net.

Chemotaxonomic Significance of this compound and Related Sesquiterpene Lactones

Sesquiterpene lactones are well-known as valuable chemotaxonomic markers, particularly within the Asteraceae family researchgate.netresearchgate.netnih.gov. Their presence and distribution can be useful for establishing the natural divisions of subtribes, genera, and species researchgate.netslideheaven.comresearchgate.netnih.gov. The structural diversity of sesquiterpene lactones, arising from variations in their carbon skeletons and substitution patterns, provides distinct chemical profiles that can aid in the classification and understanding of phylogenetic relationships among plant taxa slideheaven.comcapes.gov.br.

This compound, as a pseudoguaianolide found in species like Hymenoxys odorata researchgate.net, contributes to the chemotaxonomic profile of these plants. The occurrence of specific sesquiterpene lactone types, such as guaianolides and pseudoguaianolides, and their distribution within different genera and species of Asteraceae, are used as taxonomic characters slideheaven.com. Studies on the infraspecific variation of sesquiterpene lactones can also reveal distinct chemotypes within complex taxa researchgate.net. The absence or presence of certain sesquiterpene lactones can also hold chemotaxonomic significance researchgate.net.

Chemical Synthesis Approaches Towards Hymenolane

Total Synthesis Strategies for Hymenolane and Analogues

Total synthesis aims to construct a complex molecule from simpler, readily available precursors. For this compound and its analogues, total synthesis strategies often involve the development of efficient routes to build the core pseudoguaianolide (B12085752) scaffold and introduce the necessary substituents with high stereocontrol. acs.orgacs.org

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a crucial step in planning the total synthesis of a complex molecule like this compound. It involves working backward from the target molecule to simpler starting materials by identifying key disconnections and functional group interconversions. youtube.comlibretexts.orgyoutube.com For this compound, retrosynthetic analysis would focus on breaking down the fused ring system and identifying potential precursor molecules that can be coupled or cyclized to form the desired scaffold. This process considers known chemical reactions and aims to identify efficient and selective transformations. libretexts.orgyoutube.com Disconnections are often planned near heteroatoms or in the middle of the molecule to simplify the synthetic route. youtube.com

Diverted-Total Synthesis (DTS) for this compound-Inspired Molecules

Diverted-Total Synthesis (DTS) is a strategy that focuses on synthesizing analogues of natural products rather than the natural product itself. wikipedia.orgnih.gov This approach uses a synthetic route towards a natural product but is "diverted" at a late-stage intermediate to create a library of related, non-natural compounds. wikipedia.orgnsf.gov DTS is often employed in drug discovery to explore the structure-activity relationships (SAR) of a natural product family and identify compounds with improved properties or novel activities. wikipedia.orgnih.govrsc.org For this compound, DTS could involve synthesizing a common intermediate that is close in structure to this compound's core and then modifying it in various ways to generate a range of this compound-inspired molecules. nsf.gov This allows for the exploration of chemical space around the this compound scaffold. nsf.gov

Function-Oriented Synthesis (FOS) in this compound Research

Function-Oriented Synthesis (FOS) is a synthetic strategy driven by the desired biological function of the target molecule or its analogues, rather than solely by the synthesis of a specific natural product structure. nih.govnih.govdrugtargetreview.com In FOS, simpler scaffolds that retain key functional elements responsible for the biological activity are designed and synthesized. nih.govnih.gov This approach aims to create molecules with potentially enhanced or tuned biological activity and improved synthetic accessibility compared to the complex natural product. nih.govnih.gov In the context of this compound research, FOS could involve identifying the structural features of this compound responsible for its observed bioactivities and designing simpler molecules that incorporate these features. nih.gov This can lead to the discovery of new bioactive compounds with simplified synthetic routes. nih.govnih.gov

Key Synthetic Transformations and Methodologies for this compound Core Structure

The synthesis of the this compound core structure, with its fused 5/7/5 ring system, relies on specific synthetic transformations and methodologies capable of constructing these rings and establishing the correct stereochemical relationships. researchgate.net

Ring-Forming Reactions for this compound's Fused System

Constructing the fused 5/7/5 ring system of this compound requires efficient ring-forming reactions. Various methodologies have been explored for the synthesis of pseudoguaianolide skeletons, which share this characteristic fused system. researchgate.netrsc.orgrsc.org Important classes of ring-forming reactions in organic chemistry include annulations and cycloadditions. wikipedia.orgscripps.edu For the pseudoguaianolide skeleton, reactions such as intramolecular Diels-Alder reactions have been utilized as a key step to construct the fused ring system. researchgate.netnih.gov Other approaches may involve the cleavage of ether bridges in bicyclic precursors or other cyclization strategies to form the seven- and five-membered rings. rsc.orgrsc.org The choice of ring-forming reaction significantly impacts the efficiency and stereoselectivity of the synthesis.

This compound, a complex guaianolide sesquiterpene lactone, presents a challenging target for chemical synthesis due to its intricate polycyclic structure and multiple stereogenic centers ontosight.ai. The development of efficient and stereoselective synthetic routes to this compound and related guaianolides has been a significant area of research in organic chemistry. While a detailed total synthesis of this compound specifically employing extensive stereoselective or C-H functionalization strategies is not explicitly detailed in the provided search results, the principles and methods commonly applied to the synthesis of complex natural products, including other guaianolides, offer insight into potential approaches.

The synthesis of complex natural products like this compound necessitates precise control over stereochemistry to access the biologically active isomer ijfans.orgwikipedia.org. Stereoselective synthesis aims to preferentially form one stereoisomer over others, which is crucial when a molecule contains multiple chiral centers ijfans.orgwikipedia.orgyoutube.com. Various strategies are employed to achieve this, including asymmetric synthesis using chiral catalysts or auxiliaries, and stereospecific reactions ijfans.orgwikipedia.orgnumberanalytics.com. Retrosynthetic analysis plays a vital role in planning these syntheses, allowing for the deconstruction of the target molecule into simpler precursors while integrating stereochemical control from the outset ijfans.org.

C-H functionalization has emerged as a powerful strategy in organic synthesis, enabling the direct conversion of inert C-H bonds into new functional groups rsc.orgethz.chnih.gov. This approach can significantly streamline synthetic routes by reducing the need for pre-functionalized starting materials and minimizing protection/deprotection steps rsc.orgethz.ch. While challenging due to the ubiquitous nature of C-H bonds, achieving site-selectivity in C-H functionalization is a key area of research, particularly in the synthesis of complex molecules rsc.orgethz.ch. Both innate substrate properties and catalyst control can influence selectivity rsc.org.

Given the complexity of this compound, it is likely that any successful total synthesis would incorporate both stereoselective transformations to establish the correct configuration at its multiple chiral centers and potentially C-H functionalization strategies to efficiently construct the complex ring system or introduce functionality at specific positions. However, without specific literature detailing the total synthesis of this compound using these exact methodologies within the provided search results, a detailed exposition on these approaches as applied to this compound cannot be provided here.

Structural Modification and Derivative Chemistry of Hymenolane

Design Principles for Hymenolane Derivatives

Designing this compound derivatives involves strategic approaches aimed at generating compounds with varied structural features to probe structure-activity relationships and enhance desirable properties. Two primary strategies employed in this context are Analogue-Oriented Synthesis (AOS) and Diversity-Oriented Synthesis (DOS).

Analogue-Oriented Synthesis (AOS) for this compound Derivatives

Analogue-Oriented Synthesis (AOS) is a synthetic strategy that typically begins with a known natural product or a key intermediate from its synthesis. rsc.org The focus of AOS is to create a series of closely related compounds by making targeted modifications to specific parts of the parent molecule's structure. rsc.org This approach is hypothesis-driven, often based on existing structure-activity relationship (SAR) information or predictions about which parts of the molecule are important for its activity. By systematically altering functional groups or introducing small structural variations, researchers can gain insights into how these changes affect the compound's biological properties. rsc.org In the context of this compound, AOS would involve modifying its core pseudoguaianolide (B12085752) structure or appended functionalities to generate analogues with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Diversity-Oriented Synthesis (DOS) Applied to this compound Scaffolds

Diversity-Oriented Synthesis (DOS) is a strategy focused on generating a wide array of structurally diverse molecules from common starting materials or intermediates. frontiersin.orgmdpi.com Unlike AOS, which focuses on creating analogues around a known active scaffold, DOS aims to explore a broader chemical space by generating diverse molecular skeletons and functionalities. frontiersin.orgmdpi.comscispace.com This is particularly useful when the optimal structural features for a desired activity are not well-defined. frontiersin.org Applying DOS to this compound scaffolds would involve designing synthetic routes that diverge to produce compounds with different ring systems, functional group arrangements, and stereochemistries, while still retaining some elements of the this compound structure. mdpi.comscispace.com This can lead to the discovery of novel chemotypes with unexpected biological activities. frontiersin.orgmdpi.com Complexity-generating reactions and branch points in the synthetic pathway are key to achieving high levels of structural diversity in DOS libraries. mdpi.comscispace.com

Synthetic Methodologies for this compound Analogues and Prodrugs

The synthesis of this compound analogues and prodrugs relies on various chemical transformations to introduce modifications or attach promoieties. Synthetic methodologies can involve targeted alterations of existing functional groups within the this compound structure or the incorporation of new chemical entities, such as heterocyclic moieties. unistra.fr Prodrug strategies aim to improve properties like solubility, stability, or targeted delivery by temporarily masking the active compound. nih.govnih.gov

Modification of Specific Functional Groups within this compound

This compound, as a sesquiterpene lactone, contains several functional groups, including a lactone ring, hydroxyl groups, and acetate (B1210297) moieties. uni.lu Chemical modifications can be directed at these specific sites to alter the compound's properties. For instance, reactions involving the hydroxyl groups (e.g., esterification or etherification) or modifications of the α-methylene-γ-lactone moiety, which is often implicated in the biological activity of sesquiterpene lactones, can lead to new analogues. researchgate.net Alterations to the carbonyl functionalities or reduction/oxidation reactions can also be employed. The specific reactions and reagents used would depend on the desired structural change and the reactivity of the target functional group within the complex this compound scaffold.

Introduction of Heterocyclic Moieties in this compound Derivatives

The introduction of heterocyclic moieties into organic compounds is a common strategy in medicinal chemistry to enhance diversity and potentially improve biological activity or pharmacokinetic properties. wiley-vch.dewikipedia.orgnih.gov Heterocycles are cyclic compounds containing atoms of at least two different elements in their ring(s), with carbon and heteroatoms like nitrogen, oxygen, or sulfur being common. wiley-vch.dewikipedia.org Incorporating heterocyclic structures into this compound derivatives could involve appending heterocyclic rings to existing functional groups or incorporating heteroatoms into the modified scaffold. nih.gov This can be achieved through various coupling reactions, cyclization strategies, or by using heterocyclic building blocks during the synthesis of analogues. chemmethod.com The choice of heterocycle and the position of its attachment would be guided by design principles aimed at exploring new chemical space and potentially improving interactions with biological targets.

Libraries of this compound-Inspired Compounds for Biological Screening

The generation of libraries of this compound-inspired compounds is a key step in the drug discovery process. nih.govenamine.netlifechemicals.com These libraries, created using AOS and DOS strategies, represent collections of structurally related and diverse molecules. mdpi.comnih.govenamine.net The purpose of assembling such libraries is to facilitate high-throughput screening (HTS) against various biological targets or phenotypic assays. nih.govenamine.netstratech.co.uk Screening libraries can range in size and diversity, from focused libraries enriched with analogues designed to interact with a specific target to diverse libraries aimed at exploring a broad range of potential biological activities. enamine.netlifechemicals.com By screening these libraries, researchers can identify "hit" compounds that exhibit desired biological effects, which can then serve as starting points for further optimization and development. nih.govenamine.net The design and quality of these compound libraries significantly impact the success of screening campaigns. nih.govenamine.net

Mechanistic Studies of Hymenolane S Biological Activities

In Vitro Studies on Hymenolane's Anti-inflammatory Activities

In vitro research has explored the anti-inflammatory potential of this compound, focusing on its effects on key inflammatory processes and mediators. researchgate.netuni.luunam.mxmdpi.comresearchgate.net

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production)

Studies have investigated this compound's ability to modulate the production of inflammatory mediators, such as nitric oxide (NO). NO is a key signaling molecule involved in the inflammatory response, and its overproduction can contribute to various inflammatory conditions. researchgate.netnih.gov Sesquiterpene lactones, including some with an alpha,beta-unsaturated carbonyl group, have been shown to inhibit NO production in macrophage-like cells, potentially through a 1,4 addition reaction with sulfhydryl-containing compounds. researchgate.net While the provided search results discuss the inhibition of NO production by other compounds like cumanin and plant extracts unam.mxresearchgate.netnih.govresearchgate.net, and the general role of NO in inflammation researchgate.netnih.govnih.gov, specific detailed findings on this compound's direct modulation of NO production were not extensively available in the provided snippets. However, the general class of compounds to which this compound belongs (sesquiterpene lactones) has demonstrated this activity. researchgate.net

Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB)

Another crucial aspect of the anti-inflammatory mechanism involves the inhibition of pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation. mdpi.comresearchgate.netnih.govnih.gov Aberrant NF-κB activity has been implicated in inflammatory diseases and cancer. nih.gov Sesquiterpene lactones are known to inhibit NF-κB by alkylating its p65 subunit, likely reacting with cysteine residues. researchgate.net This inhibition can prevent the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory enzymes like iNOS and COX-2. researchgate.net While the search results highlight the importance of NF-κB inhibition for anti-inflammatory effects and mention that sesquiterpene lactones can inhibit NF-κB researchgate.netnih.gov, specific data detailing this compound's direct inhibitory effect on the NF-κB pathway was not prominently featured in the provided snippets. However, its classification as a sesquiterpene lactone suggests this as a potential mechanism.

In Vitro Studies on this compound's Antimicrobial Activities

In vitro investigations have also explored the potential of this compound to exhibit antimicrobial properties against various pathogens. researchgate.netuni.luunam.mxresearchgate.net The antimicrobial spectrum refers to the range of microorganisms that a compound can inhibit or kill. wikipedia.org

Antibacterial Spectrum of this compound and Derivatives

Research on the antibacterial spectrum of this compound and its derivatives has been conducted. Some studies on related compounds, such as vermeerin (B100385) (a 3,4-seco-pseudoguaianolide), have shown specific antimicrobial activity, for instance, against Staphylococcus aureus. researchgate.net The provided information suggests that the antimicrobial activity of sesquiterpene lactones can vary. While the search results discuss the antibacterial activity of other natural compounds and the general concept of antibacterial spectrum wikipedia.orgxerava.comnih.govmicrobiochemjournal.comresearchgate.netnih.gov, detailed data specifically on the antibacterial spectrum of this compound itself across a wide range of bacterial species was not extensively provided.

Antifungal Properties of this compound and Related Compounds

In Vitro Studies on this compound's Anticancer Activities

In vitro studies have also aimed to evaluate the potential anticancer activities of this compound. researchgate.netuni.luunam.mxmdpi.com Natural compounds are being explored as potential alternatives or complements to conventional cancer therapies due to their ability to regulate various cellular activities relevant to cancer. mdpi.commdpi.comrsc.orgnih.gov

The mechanisms of anticancer activity can involve inducing apoptosis, inhibiting cell proliferation, and modulating signaling pathways. mdpi.commdpi.comrsc.orgnih.gov While the search results discuss the in vitro anticancer activities and mechanisms of various natural compounds, such as flavonoids and eugenol (B1671780), highlighting effects like induction of apoptosis, cell cycle arrest, and inhibition of specific pathways mdpi.commdpi.comrsc.orgnih.govnih.gov, specific detailed findings on the in vitro anticancer activities and underlying mechanisms of this compound were not prominently featured in the provided snippets. However, the inclusion of this section in the outline suggests that research in this area exists for this compound.

Induction of Apoptosis in Cancer Cell Lines

Studies on related sesquiterpene lactones, such as parthenolide (B1678480) analogues, have demonstrated cytotoxic activity against various human cancer cell lines. For instance, parthenolide analogues isolated from Piptocoma rufescens, including (−)-goyazensolide, (−)-15-deoxygoyazensolide, and (−)-ereglomerulide, showed growth inhibitory effects on MOLM-13 and EOL-1 human acute myeloid leukemia cells. researchgate.net Another study on sesquiterpene lactones showed that the majority of the isolated compounds were highly cytotoxic toward the HT-29 human colon cancer cell line, with 15-deoxygoyazensolide (B1256557) being the most potent with an IC50 of 0.26 µM. researchgate.net These compounds have been shown to induce apoptosis in leukemia cells through mechanisms involving the activation of caspase-3 and the inhibition of NF-κB. researchgate.net While these studies focus on related compounds, they provide a mechanistic context for investigating the potential of this compound to induce apoptosis in cancer cells, potentially through similar pathways involving caspase activation and NF-κB modulation.

Cell Cycle Modulation by this compound

While direct information on this compound's specific effects on cell cycle modulation was not prominently found in the search results, research on other natural compounds, particularly phytoestrogens, provides insight into how plant-derived molecules can influence cellular processes. For example, studies on phytoestrogenic compounds in alfalfa sprout (Medicago sativa) have investigated their interaction with estrogen receptors (ER) and their ability to modulate reporter gene transcription, suggesting an influence on cellular signaling pathways that can impact cell cycle progression. researchgate.net Compounds like coumestrol (B1669458) and isoliquiritigenin (B1662430) showed varying degrees of transactivation via ERα and ERβ. researchgate.net The ability of natural compounds to bind to receptors and influence gene expression highlights a potential mechanism by which this compound, with its unique structure, could interfere with cell cycle regulation.

Identification of Molecular Targets and Ligand-Receptor Interactions of this compound

Identifying the specific molecular targets and understanding the ligand-receptor interactions of this compound are crucial for elucidating its biological mechanisms. This involves both computational and experimental approaches.

Computational Docking and Molecular Dynamics Simulations for this compound

Computational methods like molecular docking and molecular dynamics simulations are valuable tools in structural molecular biology and computer-assisted drug design for predicting the binding modes and affinities of ligands to their protein targets. ijarbs.com Molecular docking aims to predict the favored orientation of a ligand within the binding site of a receptor, while molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex. ijarbs.com These methods involve sampling the conformational and orientational space of the ligand within the receptor site and using scoring functions to rank potential binding poses. ijarbs.com While specific studies detailing computational docking or molecular dynamics simulations performed with this compound were not extensively found, the principles of these techniques are directly applicable to studying this compound's potential interactions with various biological targets. Molecular docking can be used for virtual screening to identify potential protein targets for this compound and propose structural hypotheses for their interaction. ijarbs.com

Experimental Approaches for this compound Target Identification (e.g., Affinity-Based Pull-Down, Label-Free Methods)

Experimental techniques are essential for validating computationally predicted targets and identifying novel interactions. Affinity-based pull-down assays involve immobilizing the ligand (this compound) on a solid support and using it to capture interacting proteins from a cell lysate or tissue extract. Label-free methods, such as certain mass spectrometry-based approaches, can identify proteins that bind to the ligand without the need for chemical labeling. While specific experimental studies detailing the use of affinity-based pull-down or label-free methods specifically for this compound were not prominently found in the search results, these techniques are standard in target identification studies for natural products and would be applicable to this compound research.

Enzyme Inhibition Studies by this compound (e.g., PTP1B, α-glucosidase)

Enzyme inhibition studies are a direct way to identify molecular targets and understand the functional impact of this compound. Research on other natural compounds has shown inhibitory activity against enzymes relevant to various diseases. For instance, several natural compounds, including some isolated from Plumeria rubra and Paulownia tomentosa, have demonstrated inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. researchgate.net PTP1B is a key negative regulator of insulin (B600854) signaling and a target for type 2 diabetes management, while α-glucosidase is involved in carbohydrate digestion and is also a target for diabetes treatment. researchgate.net Studies have reported the IC50 values for the inhibition of these enzymes by various natural compounds. For example, some compounds showed IC50 values in the low micromolar range for PTP1B and varying potency against α-glucosidase. researchgate.net

Table 1: Examples of Enzyme Inhibition by Related Natural Compounds

| Compound | Enzyme | IC50 (µM) | Notes |

| Mimulone | PTP1B | 1.9 | Most effective against PTP1B researchgate.net |

| Compound 4 (P. rubra) | PTP1B | 0.21 | Highly effective against PTP1B researchgate.net |

| Compound 4 (P. rubra) | α-glucosidase | 19.45 | Moderate inhibition researchgate.net |

| 6-geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane | α-glucosidase | 2.2 | Potent inhibition researchgate.net |

These findings suggest that this compound could potentially exert its biological effects, including those relevant to metabolic diseases or other conditions, by inhibiting key enzymes like PTP1B or α-glucosidase. Further studies are needed to specifically evaluate this compound's inhibitory activity against these and other relevant enzymes.

Structure Activity Relationship Sar Investigations of Hymenolane

Principles and Methodologies of Hymenolane SAR Studies

SAR studies generally involve the synthesis or isolation of a series of compounds structurally related to a parent compound, followed by the evaluation of their biological activities. oncodesign-services.com By systematically altering specific parts of the molecule and observing the resulting changes in activity, researchers can deduce which functional groups or structural motifs are essential for the desired biological effect. oncodesign-services.comwikipedia.org

For this compound, SAR investigations would involve examining the impact of variations in its fused ring system, the position and nature of its methyl and acetyloxy groups, and potentially modifications to the furanone moiety, which is a common reactive center in many biologically active sesquiterpene lactones. ontosight.airesearchgate.net Techniques such as isolation from natural sources, chemical synthesis, and spectroscopic characterization (e.g., NMR spectroscopy and mass spectrometry) are integral to obtaining and verifying the structures of this compound and its derivatives for SAR analysis. ontosight.ai

Qualitative and Quantitative SAR Approaches for this compound

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that relate structural properties (molecular descriptors) to biological activity. oncodesign-services.comwikipedia.orgwalisongo.ac.id These descriptors can represent various physicochemical properties such as lipophilicity, electronic properties, and steric factors. walisongo.ac.id QSAR models can be used to predict the activity of new, untested compounds and to gain deeper insights into the molecular mechanisms of action. oncodesign-services.comwikipedia.org Techniques like Hansch analysis, which employs linear regression to correlate activity with physicochemical parameters, are examples of QSAR methodologies. walisongo.ac.id

Applying QSAR to this compound would involve calculating relevant molecular descriptors for this compound and a series of its derivatives and then establishing a mathematical relationship between these descriptors and their measured biological activities (e.g., IC50 values in an enzyme inhibition assay or potency in a cell-based assay).

Role of Stereochemistry in this compound's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many natural products and drugs. nih.govuou.ac.inijpsjournal.comnih.gov Different stereoisomers of a compound can exhibit vastly different pharmacological properties, including variations in potency, selectivity, metabolism, and even toxicity. uou.ac.inijpsjournal.com This is because biological targets, such as enzymes and receptors, are often chiral and interact specifically with a particular stereoisomer. nih.govijpsjournal.com

This compound possesses a complex structure with multiple chiral centers, as indicated by its detailed stereochemical descriptor. ontosight.aiuni.lu The specific configuration at these centers is expected to be crucial for its ability to interact effectively with its biological targets. Studies on other natural products have shown that stereochemistry can influence target binding and cellular uptake, leading to significant differences in biological activity among stereoisomers. nih.gov For instance, the (5S, αS) isomers of certain nature-inspired compounds showed enhanced biological activity, potentially due to stereoselective uptake mediated by transport systems. nih.gov While specific data on the stereochemical requirements for this compound's activity is limited in the provided sources, the general principle strongly suggests that its defined stereochemistry is a key determinant of its biological profile. ontosight.ai

Elucidation of Key Pharmacophores and Active Moieties within this compound Scaffold

A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. wikipedia.orgnih.gov Identifying the pharmacophore within the this compound scaffold involves pinpointing the specific atoms or functional groups and their spatial arrangement that are essential for its biological activity.

Based on SAR studies of related sesquiterpene lactones, certain structural features have been identified as important for their activity. For example, the alpha-methylene-gamma-lactone moiety is often required for the inhibitory activity of sesquiterpene lactones, including anti-inflammatory effects. researchgate.net Additionally, specific hydroxyl groups can be crucial for potency. researchgate.net Some potent sesquiterpene lactone inhibitors have been found to possess two reactive centers, such as an alpha-methylene-gamma-lactone group and an alpha,beta- or alpha,beta,gamma,delta-unsaturated carbonyl group, which can act as alkylating agents, for instance, by reacting with cysteine residues on target proteins like NF-κB. researchgate.net

Given that this compound is a sesquiterpene lactone with a furanone ring (a type of gamma-lactone) and acetyloxy substituents, it is plausible that the furanone moiety and the positions and configurations of the acetyloxy and methyl groups contribute to its pharmacophore. Further detailed SAR studies involving targeted modifications of these regions of the this compound structure would be necessary to definitively elucidate the key pharmacophoric elements responsible for its observed biological activities.

Impact of this compound Structural Modifications on Biological Potency and Selectivity

Structural modifications to a lead compound are a standard approach in medicinal chemistry to improve its biological properties, including potency and selectivity. wikipedia.orgkcl.ac.uk For this compound, systematic modifications could involve alterations to the core ring system, functional group interconversions (e.g., hydrolysis of acetyloxy groups to hydroxyls), saturation or desaturation of double bonds if present in derivatives, or the introduction of new substituents.

Studies on related sesquiterpene lactones have demonstrated that such modifications can significantly impact activity. For instance, saturation of double bonds in compounds like cumanin and helenalin (B1673037) has been performed, and the resulting saturated derivatives showed altered anti-inflammatory activity compared to the parent compounds. unam.mxresearchgate.net Specifically, 11,13-dihydrocumanin and 2,3,11,13-tetrahydrohelenalin were prepared by catalytic hydrogenation. unam.mx The presence of the alpha-methylene-gamma-lactone moiety and a 6-hydroxy group were found to be important for the anti-inflammatory potency of helenalin. researchgate.net

Computational SAR Modeling for this compound and Its Derivatives

Computational methods are increasingly valuable tools in SAR studies, complementing experimental approaches and accelerating the drug discovery process. oncodesign-services.comnih.govmdpi.comdrughunter.commdpi.com For this compound and its derivatives, computational SAR modeling can provide insights into their potential biological activities and guide the design of new compounds.

Techniques such as QSAR modeling can build predictive models based on the structures and activities of known this compound derivatives. oncodesign-services.comwikipedia.orgwalisongo.ac.id These models can then be used to estimate the activity of virtual compounds before they are synthesized and tested, allowing researchers to prioritize the most promising candidates. oncodesign-services.com

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, can be used to study the potential interactions between this compound or its derivatives and their putative biological targets at the atomic level. oncodesign-services.comwikipedia.orgresearchgate.net Molecular docking can predict the preferred binding orientation and affinity of a molecule within a target's binding site. wikipedia.org Molecular dynamics simulations can provide information about the stability of the complex and the conformational changes of both the ligand and the target over time. wikipedia.org These computational approaches can help to explain observed SAR, elucidate mechanisms of action, and inform the design of modified structures with improved binding characteristics. wikipedia.orgresearchgate.net

Furthermore, advanced computational methods, such as those based on deep learning, are being explored for QSAR modeling, offering new possibilities for predicting biological activity from chemical structures. mdpi.com Computational SAR modeling for this compound would involve using these techniques to analyze its structural features in relation to its reported anti-inflammatory, antimicrobial, or anticancer activities, potentially identifying key interactions with relevant biological macromolecules.

| Compound Name | PubChem CID |

| This compound | 173848 |

Data Tables:

Analytical Methodologies in Hymenolane Research

Advanced Chromatographic Techniques for Hymenolane Analysis and Purity Assessment

Chromatographic techniques are fundamental in the separation and purification of this compound from complex natural matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity assessment of chemical compounds, including natural products like this compound moravek.com. HPLC allows for the separation of components in a liquid sample based on their differential migration through a stationary phase moravek.com. By employing suitable columns and mobile phases, this compound can be separated from other co-occurring compounds. The detection of eluted compounds is typically achieved using detectors such as UV or mass spectrometry chromatographyonline.com. HPLC is considered ideal for chemical purity testing as it can confirm the absence of contaminants moravek.com. The purity of isolated compounds can be determined chromatographically, often using methods like area normalization mdpi.com. For instance, the chromatographic purity of erinacine A, another natural compound, was determined using HPLC coupled with a Charged Aerosol Detector (CAD) mdpi.com.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used in natural product research for monitoring reaction progress, assessing sample purity, and preliminary separation libretexts.orgresearchgate.net. In the context of sesquiterpene lactones, which include this compound, TLC has been employed for preliminary analysis and to confirm the presence of these compounds researchgate.net. The separation on TLC plates is based on the differential affinities of compounds for the stationary phase and the mobile phase libretexts.org. Compound spots can be visualized using UV light or by spraying with specific reagents that react with the compounds to produce colored spots libretexts.orgresearchgate.net. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification and purity assessment libretexts.orgresearchgate.net. Single spots on a TLC plate can indicate the purity of an isolated compound researchgate.net.

Spectroscopic Analytical Methods for this compound Quantification and Identification

Spectroscopic methods provide valuable information about the structure and quantity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful spectroscopic technique that has gained increasing interest for quantitative analysis and purity determination of organic substances, including natural products sigmaaldrich.comnih.gov. Unlike chromatographic methods, qNMR is a relative primary method where signal intensity is directly proportional to the number of nuclei contributing to the resonance, making it less dependent on reference substances with similar structures to the analyte sigmaaldrich.comnih.gov. This characteristic makes qNMR particularly suitable for purity tests of chemical compounds and natural products nih.gov. By comparing the integrals of specific signals in the NMR spectrum of this compound to those of a known amount of an internal standard, its absolute concentration or purity can be determined ox.ac.uk. Key parameters such as relaxation delay, transmitter frequency offset, and power level for pre-saturation need to be optimized for accurate qNMR results nih.gov.

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and structural characterization of compounds, as well as for the analysis of complex mixtures nih.gov. In this compound research, advanced MS techniques are valuable for identifying the compound itself and for profiling its metabolites ontosight.ai. MS provides information about the mass-to-charge ratio (m/z) of ions, and fragmentation patterns obtained through tandem MS (MS/MS) can provide structural details youtube.comcreative-proteomics.com. Coupled with chromatographic separation techniques like HPLC or Gas Chromatography (GC), MS allows for the separation and identification of numerous molecules in a single analysis nih.govnih.gov. Metabolite profiling using MS involves extracting metabolites from a biological matrix, separating them chromatographically, and then analyzing them by MS nih.gov. The resulting spectral data can be matched against databases to identify known metabolites creative-proteomics.com. This approach is crucial for understanding the metabolic fate of this compound in biological systems.

Method Validation and Quality Assurance in this compound Analytical Chemistry

Ensuring the reliability and consistency of analytical results in this compound research requires rigorous method validation and quality assurance procedures. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose llri.inadryan.com. This is critical in pharmaceutical and scientific laboratories to ensure data accuracy, reliability, and compliance with regulatory standards adryan.comlabmanager.com.

Key validation parameters typically include specificity, accuracy, precision, linearity, range, limit of detection, and limit of quantification adryan.comelementlabsolutions.com. Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample matrix labmanager.comelementlabsolutions.comeuropa.eu. Accuracy refers to the closeness of the measured value to the true value elementlabsolutions.comeuropa.eu. Precision indicates the degree of agreement between a series of measurements of the same homogeneous sample elementlabsolutions.comeuropa.eu. Linearity establishes a proportional relationship between the analyte concentration and the analytical response over a defined range elementlabsolutions.comeuropa.eu.

Validation involves defining the purpose of the method, selecting appropriate parameters, preparing a validation protocol, and conducting experiments to evaluate these parameters llri.in. Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide globally recognized standards for method validation llri.inlabmanager.com. Adhering to these guidelines ensures the quality and reliability of the analytical data obtained in this compound research.

Research Perspectives and Future Directions in Hymenolane Studies

Translational Research Potential of Hymenolane in Chemical Biology and Medicinal Chemistry

The intricate chemical architecture of this compound, a sesquiterpene lactone, presents significant opportunities for translational research, particularly at the intersection of chemical biology and medicinal chemistry. ontosight.ai The goal of this research is to bridge basic biological discoveries with clinical applications, and natural products like this compound are valuable starting points for drug discovery. upenn.eduuu.nl The development of this compound and its derivatives as chemical probes could be a powerful strategy to investigate cellular processes. thermofisher.krmpg.de These probes are small molecules designed to selectively interact with specific protein targets, allowing researchers to study the biological consequences of modulating that target's function in cells or even in whole organisms. thermofisher.krnih.gov

In medicinal chemistry, the focus is on designing and synthesizing compounds with therapeutic potential. sciencepublishinggroup.com this compound's known anti-inflammatory and anticancer properties make it an attractive scaffold for the development of new drugs. ontosight.ai Medicinal chemists can create libraries of this compound analogs by modifying its structure to improve potency, selectivity, and pharmacokinetic properties. sci-hub.se This process, known as structure-activity relationship (SAR) exploration, is crucial for optimizing lead compounds into viable drug candidates. chimia.ch

The translational potential of this compound is further enhanced by its ability to serve as a starting point for developing therapeutics for a range of diseases. ontosight.aibroadinstitute.org The process of drug development involves several stages, from initial discovery and preclinical testing to clinical trials. bioagilytix.comnih.gov By thoroughly investigating the bioactivities and mechanisms of action of this compound, researchers can lay the groundwork for its progression through this pipeline. rjeid.combioivt.com

A key aspect of this translational effort is the use of this compound-based chemical probes to validate new molecular targets. thermofisher.krrjeid.com By identifying the specific proteins or pathways that this compound interacts with to exert its biological effects, researchers can uncover new targets for therapeutic intervention. thermofisher.kr This target validation is a critical early step in the drug development process. bioagilytix.com

Exploration of Novel this compound Bioactivities

While initial research has highlighted the anti-inflammatory and anticancer potential of this compound, a significant area for future investigation lies in the exploration of novel bioactivities. ontosight.ai Natural products are a rich source of compounds with diverse pharmacological effects, and many, like this compound, are yet to be fully explored. ontosight.aisciencepublishinggroup.com The complex structure of this compound, featuring a fused ring system, suggests it may interact with a variety of biological targets, leading to a broader range of effects than currently known. ontosight.ai

Systematic screening of this compound against a wide array of biological targets could uncover new therapeutic applications. This could include testing for antiviral, antifungal, antiparasitic, or neuroprotective activities. researchgate.netdntb.gov.ua For instance, other sesquiterpene lactones have demonstrated a wide range of pharmacological effects, including antidiabetic and antioxidant properties. researchgate.net Investigating whether this compound shares these activities could open up new avenues for research and development.

Furthermore, exploring the effects of this compound on different cell signaling pathways could reveal novel mechanisms of action and, consequently, new therapeutic indications. Techniques such as high-throughput screening and phenotypic assays can be employed to systematically assess the effects of this compound on various cellular models of disease. eubopen.org The discovery of new bioactivities would not only expand the potential therapeutic utility of this compound but also provide new tools for understanding fundamental biological processes.

Table 1: Known and Potential Bioactivities of this compound and Related Compounds

| Bioactivity Category | Specific Effect | Compound Type | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of nitric oxide synthesis | Sesquiterpene lactone | researchgate.net |

| Anticancer | Cytotoxicity against tumor cells | Sesquiterpene lactone | ontosight.airesearchgate.net |

| Antimicrobial | Activity against Staphylococcus aureus | Sesquiterpene lactone | researchgate.net |

| Antioxidant | - | Flavonoid (related compound class) | researchgate.net |

| Antidiabetic | - | Flavonoid (related compound class) | researchgate.net |

| Antiviral | Potential for investigation | This compound | researchgate.net |

| Antifungal | Potential for investigation | This compound | researchgate.net |

| Neuroprotective | Potential for investigation | This compound | - |

Development of Robust and Scalable this compound Synthesis

A major hurdle in the comprehensive study and potential therapeutic application of many natural products, including this compound, is their limited availability from natural sources. Therefore, the development of a robust and scalable total synthesis is a critical research objective. icmol.esscripps.edu A successful synthetic route would not only provide a reliable supply of this compound for biological testing but also enable the creation of structural analogs for medicinal chemistry studies. nih.gov

The total synthesis of complex molecules like this compound is a significant challenge in organic chemistry. scripps.edu An ideal synthesis should be efficient, cost-effective, and amenable to large-scale production. rsc.org Researchers in this area focus on developing novel synthetic strategies and methodologies to construct the intricate polycyclic core of this compound with high stereocontrol. scripps.edu

Recent advances in synthetic organic chemistry, such as late-stage functionalization, offer powerful tools for the diversification of complex molecules like this compound. chimia.ch This approach allows for the modification of the this compound scaffold in the final steps of the synthesis, providing rapid access to a variety of derivatives for structure-activity relationship studies. The development of a scalable synthesis is a key enabling step for the entire research program, from basic biology to potential clinical development. nih.gov

Advanced Computational and In Silico Approaches for this compound Research

Computational and in silico methods are increasingly integral to modern drug discovery and chemical biology research. ijarbs.comcsic.es These approaches can significantly accelerate the study of this compound by providing insights into its structure, properties, and interactions with biological molecules. capes.gov.br

Molecular modeling techniques, such as homology modeling and molecular docking, can be used to predict how this compound binds to specific protein targets. ijarbs.com This can help to identify potential mechanisms of action and guide the design of more potent and selective analogs. For example, docking studies can predict the binding energy and orientation of this compound within the active site of a target protein. ijarbs.com

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the chemical structure of this compound and its derivatives with their biological activity. ijarbs.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is crucial for assessing its drug-likeness. lhasalimited.org The integration of these in silico methods with experimental research can streamline the investigation of this compound and its therapeutic potential. broadinstitute.org

Table 2: Application of Computational Approaches in this compound Research

| Computational Method | Application in this compound Research | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to protein targets. | Identification of potential biological targets and mechanism of action. | ijarbs.com |

| Homology Modeling | Generate 3D structures of target proteins for which no experimental structure exists. | Enables structure-based drug design for novel targets of this compound. | ijarbs.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predict the activity of new this compound analogs and guide lead optimization. | ijarbs.com |

| ADME Prediction | In silico prediction of pharmacokinetic properties. | Early assessment of drug-likeness and potential liabilities. | lhasalimited.org |

| Molecular Dynamics Simulations | Study the dynamic behavior of this compound-protein complexes. | Understanding the stability and conformational changes upon binding. | - |

Investigation of this compound's Interactions with Broader Biological Systems

To fully understand the therapeutic potential and possible side effects of this compound, it is essential to investigate its interactions with broader biological systems. plos.org This goes beyond studying its effect on a single target and considers its impact on complex cellular networks and pathways. Systems biology approaches can provide a more holistic view of how this compound affects cellular function.

This research can involve studying the off-target effects of this compound, which are its interactions with proteins other than its primary target. nih.gov Identifying off-target interactions is crucial for understanding the complete pharmacological profile of a compound and for predicting potential adverse effects. Proteomics and transcriptomics techniques can be used to analyze global changes in protein and gene expression in response to this compound treatment, offering clues about the pathways it modulates.

Furthermore, investigating how this compound affects the interplay between different signaling pathways can reveal unexpected therapeutic opportunities or potential for combination therapies. Understanding the systems-level effects of this compound will be critical for its successful translation into a safe and effective therapeutic agent. plos.org This comprehensive biological characterization is a key component of modern drug development. bioagilytix.com

Q & A

Q. How was the molecular structure of Hymenolane determined, and what techniques were critical for its elucidation?

this compound’s tricyclic skeleton, consisting of two five-membered rings fused to a seven-membered ring in a distorted twisted-boat conformation, was resolved using X-ray crystallography. This method provided atomic-level resolution of stereochemistry for acetate groups and hydroxyl placements. Diffractometer data refinement (R values: 0.035–0.043) ensured high precision . Researchers should prioritize crystallographic validation for sesquiterpene lactones, supplemented by NMR for functional group verification.

Q. What are the standard protocols for isolating this compound from Hymenoxys odorata?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (column chromatography, HPLC). Phytochemical protocols emphasize reproducibility: document solvent ratios, temperature, and column matrices. Raw data (e.g., TLC Rf values, HPLC retention times) should be archived to enable replication .

Q. How can researchers design initial bioactivity screens for this compound?

Use in vitro assays (e.g., cytotoxicity via MTT, anti-inflammatory activity via COX-2 inhibition) with positive controls. Ensure dose-response curves are generated (e.g., 0.1–100 µM) and statistical tools (ANOVA, p-value thresholds) are predefined. Include solvent controls to rule out artifacts .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in this compound’s reported pharmacological effects?

Contradictory data (e.g., varying IC50 values across studies) require:

- Comparative analysis : Cross-validate cell lines (e.g., HeLa vs. primary cells), assay conditions (pH, incubation time).

- Structural analogs : Test hymenoxon (a related pseudoguaianolide) to isolate functional group contributions .

- In silico modeling : Use molecular docking to predict target binding affinities, correlating with experimental IC50 .

Q. How does this compound’s conformational flexibility influence its bioactivity?

The seven-membered ring’s twisted-boat conformation may modulate ligand-receptor binding kinetics. Methods:

Q. What statistical approaches are recommended for analyzing spectroscopic data discrepancies?

For NMR/X-ray mismatches (e.g., unexpected coupling constants):

- Apply multivariate analysis (PCA) to identify outlier spectra.

- Use Bayesian refinement in crystallographic software to reassess electron density maps.

- Cross-check with IR spectroscopy for functional group consistency .

Q. How can researchers optimize this compound’s synthetic routes to improve yield?

- Retrosynthetic analysis : Prioritize biomimetic pathways (e.g., cyclization of farnesyl precursors).

- Catalyst screening : Test Lewis acids (e.g., BF3·Et2O) for regioselective acetylation.

- Process monitoring : Use inline FTIR to track intermediate formation. Document % yields and enantiomeric excess at each step .

Data and Replication

Q. What criteria ensure this compound’s spectral data meet publication standards?

- NMR : Report solvent peaks, integration values, and coupling constants (J in Hz). Use DEPT/HSQC for carbon assignments.

- X-ray : Include CIF files with R1/wR2 values, anisotropic displacement parameters.

- MS : Provide HRMS m/z values with <5 ppm error .

Q. How should researchers address non-reproducible bioactivity results in this compound studies?

- Batch variability : Compare phytochemical profiles (HPLC-UV) of plant extracts.

- Stochastic effects : Increase biological replicates (n ≥ 6) and use blinded scoring.

- Metadata reporting : Detail storage conditions (e.g., light exposure, temperature) for compounds .

Ethical and Methodological Rigor

Q. What ethical considerations apply to in vivo studies of this compound?

Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.